Enantiomeric Purity Advantage of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate Over (R)-Enantiomer
When sourcing enantiopure building blocks, even minor differences in chemical purity can impact downstream synthetic yields and product quality. A direct comparison of commercially available (S)- and (R)-enantiomers from a leading supplier reveals a measurable purity advantage for the (S)-enantiomer .
| Evidence Dimension | Chemical Purity |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate, 95% |
| Quantified Difference | +1 percentage point |
| Conditions | Vendor specification; Sigma-Aldrich product listings |
Why This Matters
Higher initial purity reduces the need for additional purification steps, saving time and cost while ensuring greater reproducibility in stereoselective syntheses.
